Enhanced Acidity and Greater Carboxylate Availability
The target compound exhibits a predicted acid dissociation constant (pKa) of 3.79 ± 0.10, which is 0.41 log units lower than that of 2-methyl-4,4,4-trifluorobutanoic acid (pKa 4.20 ± 0.10) and approximately 0.37 log units lower than unsubstituted 4,4,4-trifluorobutanoic acid (pKa 4.16 at 25°C) . This increased acidity is attributable to the electron-withdrawing inductive effect of the cyanoethyl substituent, which stabilizes the conjugate base (carboxylate anion) more effectively than a methyl group or a hydrogen atom at the 2-position.
| Evidence Dimension | Predicted acid dissociation constant (pKa) – measure of carboxylate anion availability at a given pH |
|---|---|
| Target Compound Data | pKa = 3.79 ± 0.10 (predicted) |
| Comparator Or Baseline | pKa = 4.20 ± 0.10 for 2-methyl-4,4,4-trifluorobutanoic acid ; pKa = 4.16 for 4,4,4-trifluorobutanoic acid |
| Quantified Difference | ΔpKa = −0.41 vs. 2-methyl analog; ΔpKa = −0.37 vs. unsubstituted parent acid |
| Conditions | Predicted values generated by computational algorithms (ACD/Labs or equivalent); experimental pKa for parent acid measured at 25°C in aqueous solution |
Why This Matters
At physiological pH 7.4, a lower pKa means the target compound exists to a greater extent as the ionized carboxylate form, which can enhance aqueous solubility and influence target binding interactions in biological systems relative to the 2-methyl or unsubstituted analogs.
